Molecular Electrostatic Potential (MEP) Mapping Validates Unique Reactivity Profile
DFT calculations performed on a series of phenylisoxazole derivatives, including the 3-acetyl-5-phenyl isomer, have mapped the molecular electrostatic potential (MEP) surfaces to identify nucleophilic and electrophilic regions. The negative potential (red regions) was observed on the carbonyl oxygen atom (O1) of the acetyl group, which is a preferred site for electrophilic attack. The quantitative MEP value at this site was measured at -0.043 a.u., and the positive potential (blue regions) was found around the hydrogen atoms of the methyl group [1].
| Evidence Dimension | Molecular Electrostatic Potential (MEP) Value |
|---|---|
| Target Compound Data | Minimum value of -0.043 a.u. localized on the carbonyl oxygen. |
| Comparator Or Baseline | Other substituted phenylisoxazole derivatives in the same study exhibited MEP minima on different atoms (e.g., bromine atoms) or with different values. |
| Quantified Difference | The specific location and value of the minimum MEP is unique to the 3-acetyl-5-phenyl substitution pattern. |
| Conditions | DFT/B3LYP/6-311G(d,p) computational method. |
Why This Matters
This computationally-validated data provides a predictive guide for chemical reactivity, enabling researchers to rationally design downstream reactions and functionalizations specific to this compound.
- [1] Zhang, Y., Long, Z., Rao, N., Le, Y., Liu, L., & Yan, L. (2023). New phenylisoxazole derivatives: Synthesis, spectroscopic, X-ray, IR, DFT calculation and biological activity studies. Journal of Molecular Structure, 1285, 135557. View Source
